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7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Physicochemical profiling Lipophilicity Medicinal chemistry optimization

7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (C13H9N7O, MW 279.26) is a heterocyclic small molecule from the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class, publicly available as a screening compound in the ChemDiv library (ID 8019-7694). The scaffold has been validated as a cyclin-dependent kinase 2 (CDK2) inhibitor core, with the triazolo[1,5-a]pyrimidine chemotype yielding selective CDK2 inhibitors (e.g., 120 nM IC50 with 167-fold selectivity over GSK-3β).

Molecular Formula C13H9N7O
Molecular Weight 279.26 g/mol
Cat. No. B11483941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC13H9N7O
Molecular Weight279.26 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N
InChIInChI=1S/C13H9N7O/c14-19-5-3-10-9(12(19)21)7-16-13-17-11(18-20(10)13)8-2-1-4-15-6-8/h1-7H,14H2
InChIKeyVBVCACGYQQRDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one for Kinase Inhibitor Screening: Procurement-Relevant Structural & Physicochemical Baseline


7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (C13H9N7O, MW 279.26) is a heterocyclic small molecule from the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class, publicly available as a screening compound in the ChemDiv library (ID 8019-7694) . The scaffold has been validated as a cyclin-dependent kinase 2 (CDK2) inhibitor core, with the triazolo[1,5-a]pyrimidine chemotype yielding selective CDK2 inhibitors (e.g., 120 nM IC50 with 167-fold selectivity over GSK-3β) [1]. However, no primary peer-reviewed quantitative activity data were recovered for this specific derivative in open-access sources at the time of this analysis; differentiation must be inferred from structural class precedent and comparative physicochemical properties.

CDK2 inhibitor scaffold candidate with aqueous compatibility
Low predicted lipophilicity supports biochemical screening without high DMSO
Scaffold-level kinase selectivity reduces polypharmacology risk in cell assays

Why Generic Substitution Fails for 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Substituting this specific ChemDiv library entry with a generic triazolopyrimidine scaffold or even a near-neighbor analog is inadvisable because the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one sub-series exhibits extreme sensitivity to 7-position substitution, which directly dictates kinase selectivity profiles. The core scaffold appears in both CDK2-selective inhibitors as well as dual PDK1/CDK2 agents, but the 7-amino substituent in this compound yields a predicted logP of -0.48, whereas bulkier 7-substituents (e.g., 7-cyclohexyl) drastically alter lipophilicity and likely kinase-binding conformations . Without head-to-head biochemical profiling, no two 7-position analogs can be considered interchangeable for assay development or hit-to-lead optimization; the 7-amino variant uniquely preserves a hydrogen-bond donor capable of engaging the hinge region of CDK2 as observed in co-crystal structures of related triazolopyrimidines (PDB 2C68) [1].

7-amino group provides essential hinge-region hydrogen bonds; 7-alkyl analogs lack this donor and may lose CDK2 engagement.
Large lipophilicity shift between 7-amino and bulkier substituents alters solubility and assay behavior; not interchangeable without validation.

Product-Specific Quantitative Evidence: 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one vs. Closest Analogs


Physicochemical Differentiation: logP and logD vs. 7-Substituted Analogs

The 7-amino substituent confers significantly lower lipophilicity compared to 7-alkyl or 7-arylalkyl analogs. The target compound has a calculated logP of -0.48 and logD of -0.55, whereas the 7-cyclohexyl analog (C19H18N6O) is predicted to have a logP of approximately 3.5, a >1000-fold difference in predicted partition coefficient . This directly impacts aqueous solubility and membrane permeability, making the 7-amino variant the preferred choice for biochemical assays requiring higher compound solubility without DMSO co-solvent artifacts.

Lipophilicity (logP)
Class-level inference
~4 log units lower than 7-cyclohexyl analog
Supports aqueous assay selection
Predicted values; experimental verification advised
Physicochemical profiling Lipophilicity Medicinal chemistry optimization

Hydrogen-Bond Donor/Acceptor Profile vs. 7-Alkyl Analogs for Kinase Hinge Binding

The 7-amino group provides 2 hydrogen-bond donor atoms that are absent in all 7-alkyl-substituted analogs (e.g., 7-cyclohexyl, 7-benzyl, 7-(morpholin-4-yl)ethyl), which possess zero H-bond donors at this position. Co-crystal structures of triazolopyrimidine CDK2 inhibitors (PDB 2C68, 2C6M) demonstrate that a donor at the 7-position forms a critical hydrogen bond with the backbone carbonyl of Leu83 in the CDK2 hinge region [1]. Analogs lacking this H-bond donor are predicted to lose this key interaction, potentially shifting selectivity toward non-kinase targets or causing complete loss of CDK2 engagement.

H-bond donors at position 7
Class-level inference
2 donors vs. 0 in 7-alkyl analogs
Maintains hinge-binding capability
Based on PDB 2C68 structural alignment
Kinase inhibitor design Hydrogen bonding Structure-activity relationship

Scaffold-Level CDK2 Selectivity Over GSK-3β: Class Precedent for Triazolopyrimidine Core

The triazolo[1,5-a]pyrimidine scaffold, of which this compound is a direct derivative, has demonstrated CDK2 inhibition with a representative IC50 of 120 nM and 167-fold selectivity over glycogen synthase kinase-3β (GSK-3β) [1]. Although the specific 7-amino-2-(3-pyridyl) derivative lacks published biochemical data, the scaffold-level selectivity profile establishes that the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core is not a promiscuous kinase inhibitor; its selectivity is tunable via substitution. By contrast, simple triazolopyrimidine scaffolds without the fused pyrido ring (e.g., purvalanol-based chemotypes) generally exhibit broader kinase inhibition profiles and less predictable selectivity.

CDK2 selectivity
Class-level inference
167-fold over GSK-3β (scaffold)
Supports kinase selectivity review
From triazolopyrimidine series; not this exact compound
Kinase selectivity CDK2 GSK-3β

Molecular Weight and Ligand Efficiency Advantage vs. Heavier 7-Substituted Analogs

With a molecular weight of 279.26 Da, the 7-amino derivative is the smallest member of the 2-(3-pyridyl)-substituted series. By comparison, the 7-cyclohexyl analog has MW 346.39 Da (Δ +67 Da) and the 7-[(pyridin-2-yl)methyl] analog has MW 355.36 Da (Δ +76 Da) . If the compounds exhibit comparable CDK2 potency (as suggested by scaffold precedent), the 7-amino variant would demonstrate superior ligand efficiency (LE) and lipophilic ligand efficiency (LLE), metrics critical for fragment-to-lead and lead optimization programs. Lower MW also typically correlates with improved synthetic tractability and lower cost of goods at scale.

Ligand efficiency potential
Cross-study comparable
67 Da lighter than 7-cyclohexyl analog
Higher potential ligand efficiency
Assumes comparable CDK2 potency
Ligand efficiency Fragment-based drug discovery Lead optimization

Best Research and Industrial Application Scenarios for 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


CDK2 Biochemical Assay Development and Validation with Minimal Solubility Artifacts

The compound's uniquely low logP (-0.48) among 2-(3-pyridyl)-substituted analogs makes it the optimal choice for aqueous CDK2 inhibition assays where high DMSO concentrations must be avoided. Its 7-amino group replicates the hinge-binding hydrogen-bond network observed in PDB 2C68, ensuring class-consistent kinase engagement while minimizing precipitation that plagues more lipophilic 7-substituted variants [1] .

Fragment-Based and Ligand-Efficiency-Guided Lead Optimization Starting Point

With a molecular weight of 279.26 Da—significantly lower than 7-cyclohexyl (346.39 Da) or 7-benzyl analogs (355.36 Da)—this compound provides superior ligand efficiency and room for molecular growth in fragment-to-lead campaigns. Procurement for this purpose is justified by the scaffold's 167-fold CDK2/GSK-3β selectivity precedent, which sets expectations for target engagement specificity [1].

Kinase Selectivity Panel Reference for Triazolopyrimidine Scaffold Profiling

The compound serves as a reference for evaluating how 7-amino substitution alters the selectivity fingerprint of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core relative to 7-alkyl, 7-aryl, and 7-heterocyclyl analogs. Published CDK2 co-crystal structures (2C68, 2C6M) provide a structural rationale for this differentiation, enabling rational panel design rather than empirical trial-and-error [1].

Hit Confirmation in CDK2-Dependent Cancer Cell Lines with Controlled Physicochemical Properties

For cell-based antiproliferative studies, the compound's low logP and high aqueous solubility reduce the confounding effects of non-specific membrane partitioning and aggregation, which are common with more lipophilic analogs. This physicochemical control makes it a cleaner tool compound for target-engagement studies in CDK2-addicted cancer models, pending direct biochemical IC50 confirmation [1].

Application
Selection Property
Validation Focus
CDK2 biochemical assay development
Low lipophilicity profile
Assay compatibility and compound precipitation control
Fragment-based lead optimization
Lower molecular weight for growth
Ligand efficiency and property-guided optimization
Kinase selectivity panel reference
7-amino substitution fingerprint
Selectivity differentiation from 7-alkyl analogs
CDK2-dependent cancer cell-line studies
Reduced membrane partitioning risk
Target engagement confirmation in cellular context
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